2,2'-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol
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Overview
Description
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is a complex organic compound characterized by the presence of pyrrole and ethanolamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol typically involves the reaction of pyrrole-2-carbaldehyde with ethanolamine derivatives. One common method involves dissolving pyrrole-2-formaldehyde in ethanol and reacting it with an ethanolamine derivative under controlled conditions . The reaction mixture is heated and stirred for several hours, followed by cooling to precipitate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol exerts its effects involves interactions with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-((1H-Pyrrol-2-yl)methylene)hydrazineyl compounds: These compounds share the pyrrole moiety and exhibit similar chemical reactivity.
Ethanolamine derivatives: Compounds containing ethanolamine groups have comparable properties and applications.
Uniqueness
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is unique due to its specific combination of pyrrole and ethanolamine moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications.
Properties
CAS No. |
188772-95-4 |
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Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-(1H-pyrrol-2-ylmethylideneamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C11H19N3O2/c15-8-6-14(7-9-16)5-4-12-10-11-2-1-3-13-11/h1-3,10,13,15-16H,4-9H2 |
InChI Key |
AZVGIRLGJBWVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=NCCN(CCO)CCO |
Origin of Product |
United States |
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